Pentyl butyrate

Catalog No.
S607065
CAS No.
540-18-1
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl butyrate

CAS Number

540-18-1

Product Name

Pentyl butyrate

IUPAC Name

pentyl butanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3

InChI Key

CFNJLPHOBMVMNS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCC

Solubility

0.06 mg/mL at 20 °C
soluble in alcohol, ethe

Synonyms

amyl butyrate, n-amyl butyrate

Canonical SMILES

CCCCCOC(=O)CCC

Food Science and Flavoring:

  • Flavoring agent: Pentyl butyrate is recognized as a safe food additive by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) []. It contributes to the characteristic flavors of various fruits, including apricots, pineapples, and bananas []. Research suggests it can enhance the overall flavor profile and mask unpleasant odors in food products [].

Plant and Microbial Studies:

  • Plant-fungus interaction: Studies have explored the role of pentyl butyrate in plant-fungus communication. Research suggests it acts as a volatile signal molecule, attracting beneficial fungi that aid in plant growth and defense against pathogens [].
  • Microbial activity: Pentyl butyrate has been shown to exhibit antimicrobial properties against certain bacterial and fungal strains []. However, further research is needed to understand its efficacy and potential applications in this area.

Medical and Pharmaceutical Research:

  • Limited research: While research is ongoing, there's currently limited scientific evidence to support the use of pentyl butyrate for any specific medical or pharmaceutical applications. More studies are needed to explore its potential benefits and safety in this context.

Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic compound classified as an ester. It is formed through the reaction of pentanol with butyric acid, typically in the presence of a catalyst such as sulfuric acid. This compound is a colorless liquid with a characteristic fruity odor reminiscent of pear or apricot, making it appealing for use in flavoring and fragrance applications. Its chemical formula is C9H18O2C_9H_{18}O_2, and it has a molecular weight of approximately 158.24 g/mol .

Pentyl butyrate exhibits mild toxicity. While its exact toxicity level is not extensively documented, studies suggest it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

  • Flammability: Flash point of 135 °F (57.2 °C) []. Flammable and may emit acrid fumes when burned [].
  • Storage and Handling: Store in a cool, well-ventilated area away from heat sources and open flames. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, pentyl butyrate can be hydrolyzed to yield butyric acid and pentanol.
  • Transesterification: It can react with alcohols to form different esters.
  • Esterification: Pentyl butyrate can be synthesized from pentanol and butyric acid through condensation, releasing water.

These reactions are significant in both synthetic organic chemistry and biochemical processes, particularly in lipid metabolism .

The synthesis of pentyl butyrate can be achieved through several methods:

  • Catalytic Synthesis: The reaction between n-butyric acid and n-pentanol using sodium bisulfate as a catalyst has been reported to yield high purity (up to 88.3%) under optimized conditions (molar ratio, temperature, and time) .
  • Enzymatic Synthesis: Lipase enzymes can catalyze the reaction between n-butanol and pentanoic acid, providing an environmentally friendly alternative with high yields (up to 96.2%) .
  • Conventional Acid-Catalyzed Reaction: The traditional method involves using sulfuric acid as a catalyst under reflux conditions, which is effective yet requires careful handling due to the corrosive nature of the catalyst .

Pentyl butyrate finds diverse applications across several industries:

  • Flavoring Agents: Due to its pleasant aroma, it is commonly used in food products and beverages.
  • Fragrance Industry: It serves as a component in perfumes and scented products.
  • Additives in Tobacco Products: It is utilized as an additive in cigarettes to enhance flavor profiles .
  • Biochemical Research: Its role as a fatty acid ester makes it relevant in studies related to lipid metabolism.

Pentyl butyrate shares structural similarities with several other esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethyl butyrateC₈H₁₈O₂Shorter alkyl chain; used in flavoring
Butyl butyrateC₉H₁₈O₂Higher boiling point; used in fragrances
Hexyl butyrateC₁₀H₂₂O₂Longer alkyl chain; more hydrophobic
Amyl acetateC₇H₁₄O₂Different carboxylic acid; used in solvents
Propyl butyrateC₉H₁₈O₂Similar structure; differing properties

Pentyl butyrate's unique combination of a five-carbon alkyl group attached to a four-carbon carboxylic acid distinguishes it from these similar compounds, particularly in terms of its sensory properties and applications in food and fragrance industries .

Pentyl butyrate represents a class of ester compounds formed through the reaction of pentanol with butyric acid, resulting in distinct isomeric forms with varying nomenclature systems [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates the primary isomer as pentyl butanoate, while the Chemical Abstracts Service registry identifies it under the systematic name butanoic acid, pentyl ester [2] [5]. The compound is extensively documented in chemical databases under multiple synonymous designations, reflecting its significance in both academic research and industrial applications [1] [7].

The most commonly encountered synonyms for the primary isomer include amyl butyrate, n-amyl butyrate, and pentyl butanoate [1] [5] [7]. Alternative nomenclature systems employ designations such as butyric acid pentyl ester, n-pentyl n-butyrate, and 1-pentyl butyrate [1] [5]. The secondary isomer, characterized by branching in the pentyl chain, is systematically named pentan-2-yl butanoate or 1-methylbutyl butanoate [4] [15]. This isomer is also recognized under the commercial designations sec-amyl butyrate and 2-pentyl butanoate [4] [12] [15].

Table 1: Comprehensive Nomenclature and Registry Information

Propertyn-Pentyl Butyrate2-Pentyl Butyrate
IUPAC Namepentyl butanoate [2]pentan-2-yl butanoate [4]
CAS Registry Number540-18-1 [2] [5]60415-61-4 [4] [12]
Chemical Abstracts Namebutanoic acid, pentyl ester [2]butanoic acid, 1-methylbutyl ester [4]
Primary Synonymsamyl butyrate, n-amyl butyrate [1] [5]1-methylbutyl butanoate, sec-amyl butyrate [4] [12]
InChI KeyCFNJLPHOBMVMNS-UHFFFAOYSA-N [2]DJOCFLQKCMWABC-UHFFFAOYSA-N [4]

Molecular Structure and Formula

Pentyl butyrate compounds share the molecular formula C₉H₁₈O₂ with a molecular weight of 158.24 grams per mole [1] [2] [4]. The fundamental structural architecture consists of a butyric acid moiety linked through an ester bond to a pentyl alcohol chain [1] [8]. This ester linkage represents the characteristic functional group that defines the chemical behavior and properties of these compounds [1] [10].

The structural representation through Simplified Molecular Input Line Entry System notation provides precise chemical connectivity information [2] [4]. The n-pentyl isomer exhibits the SMILES notation CCCCCOC(=O)CCC, indicating a linear five-carbon alcohol chain attached to the ester oxygen [2] [6]. The 2-pentyl isomer displays the notation CCCC(C)OC(=O)CCC, revealing the branched nature of the alcohol portion with a methyl substituent at the second carbon position [4] [12].

Spectroscopic characterization through nuclear magnetic resonance and mass spectrometry confirms the molecular structure and fragmentation patterns [1] [4]. The InChI identifiers serve as unique molecular descriptors, enabling precise chemical database searches and structural verification [2] [4]. The complete InChI for n-pentyl butyrate reads InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3, while the 2-pentyl isomer presents InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3 [2] [4].

Isomeric Forms

n-Pentyl Butyrate

The n-pentyl butyrate isomer represents the most extensively studied and commercially significant form of pentyl butyrate [1] [2]. This compound features a linear pentyl chain attached to the butyric acid moiety through a primary alcohol ester linkage [2] [8]. The structural configuration exhibits no branching in the pentyl portion, resulting in a straight-chain ester with predictable physical and chemical properties [1] [6].

Physical characterization reveals that n-pentyl butyrate exists as a colorless liquid with a density of 0.866 grams per milliliter at standard temperature conditions [6] [7]. The compound exhibits a boiling point of 185 degrees Celsius and a melting point of negative 73 degrees Celsius [6] [10]. The refractive index measures 1.412, providing a useful parameter for identification and purity assessment [6]. The logarithm of the partition coefficient between octanol and water equals 3.32, indicating significant lipophilicity [6] [7].

Organoleptic properties include a characteristic apricot-like odor that contributes to its applications in flavor and fragrance formulations [8] [10]. The ester formed from 1-pentanol and butyric acid demonstrates the typical reactivity patterns associated with aliphatic esters [8]. Chemical databases document extensive spectroscopic data, including infrared, nuclear magnetic resonance, and mass spectrometric characterization [1] [2].

2-Pentyl Butyrate (1-Methylbutyl Butanoate)

The 2-pentyl butyrate isomer, systematically designated as 1-methylbutyl butanoate, exhibits structural branching that significantly influences its chemical and physical properties [4] [12]. This secondary ester features a methyl substituent at the second carbon position of the pentyl chain, creating a branched alcohol moiety [4] [15]. The branching pattern results from the esterification of 2-pentanol with butyric acid, producing a secondary alkyl ester [4] [19].

Physical properties demonstrate subtle but measurable differences from the linear isomer [12] [14]. The density ranges from 0.862 to 0.868 grams per milliliter, slightly lower than the n-pentyl isomer [14]. The refractive index spans 1.409 to 1.415, reflecting the structural modification [14]. The boiling point occurs at 185-186 degrees Celsius under standard atmospheric pressure, or 58-59 degrees Celsius under reduced pressure of 9 millimeters of mercury [12] [14].

The logarithm of the partition coefficient measures 3.18, indicating marginally reduced lipophilicity compared to the linear isomer [14]. Flash point determination yields 23 degrees Celsius or 126 degrees Fahrenheit, representing an important parameter for handling and storage considerations [12] [14]. Organoleptic evaluation reveals a complex odor profile described as fruity, sweet, banana-like, apricot, herbal, and cashew-like [11] [14].

Structural Comparisons

Comparative analysis of the pentyl butyrate isomers reveals fundamental differences in molecular geometry and resulting properties [4] [12]. The primary distinction lies in the alcohol portion configuration, where n-pentyl butyrate maintains a linear five-carbon chain while 2-pentyl butyrate incorporates branching through a methyl substituent [2] [4]. This structural variation creates differences in molecular shape, intermolecular interactions, and physical properties [12] [14].

Table 2: Structural and Physical Property Comparison

Propertyn-Pentyl Butyrate2-Pentyl Butyrate
Ester TypePrimary alkyl ester [2]Secondary alkyl ester [4]
Alcohol Chain ConfigurationLinear pentyl [2]Branched pentyl [4]
Molecular Weight (g/mol)158.24 [2]158.24 [4]
Density (g/mL)0.866 [6]0.862-0.868 [14]
Boiling Point (°C)185 [6]185-186 [14]
LogP (octanol/water)3.32 [6]3.18 [14]
Odor CharacterApricot-like [10]Fruity, banana, herbal [11] [14]

The molecular connectivity differences manifest in distinct spectroscopic signatures and chemical reactivity patterns [4] [18]. Mass spectrometric fragmentation analysis demonstrates characteristic base peaks at mass-to-charge ratio 71 for both isomers, with additional fragmentation patterns reflecting the structural variations [1] [4]. The branched isomer exhibits an undefined stereochemical center at the second carbon position, introducing potential for stereoisomerism [4].

Constitutional and Stereochemical Properties

Constitutional analysis of pentyl butyrate isomers reveals the presence of constitutional isomerism arising from different connectivity patterns in the alcohol portion [4] [16]. The n-pentyl isomer exhibits primary alcohol attachment to the ester oxygen, while the 2-pentyl isomer demonstrates secondary alcohol connectivity [2] [4]. This constitutional difference creates distinct chemical entities with identical molecular formulas but different structural arrangements [9] [16].

Stereochemical considerations primarily apply to the 2-pentyl butyrate isomer, which contains an asymmetric carbon center at the second position of the pentyl chain [4]. The presence of this stereogenic center introduces the potential for optical isomerism, though commercial preparations typically consist of racemic mixtures [4] [15]. The undefined stereochemical configuration in database entries indicates that specific stereoisomeric forms are not typically distinguished in standard chemical commerce [4].

Table 3: Constitutional and Stereochemical Characteristics

Parametern-Pentyl Butyrate2-Pentyl Butyrate
Constitutional TypePrimary ester [2]Secondary ester [4]
Stereochemical CentersNone [2]One (undefined) [4]
Rotatable BondsNot specified [2]Six [4]
Hydrogen Bond AcceptorsTwo [1]Two [4]
Hydrogen Bond DonorsZero [1]Zero [4]
Topological Polar Surface AreaNot specified [2]26.3 Ų [4]

The rotational freedom analysis reveals six rotatable bonds in the 2-pentyl isomer, contributing to conformational flexibility and molecular dynamics [4]. Both isomers function as hydrogen bond acceptors through the ester oxygen atoms while lacking hydrogen bond donor capability [1] [4]. The topological polar surface area calculation for 2-pentyl butyrate yields 26.3 square angstroms, reflecting the ester functionality contribution to molecular polarity [4].

Physical Description

N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics.
Liquid
colourless to pale yellow liquid

XLogP3

2.7

Boiling Point

186.4 °C

Flash Point

135 °F (NFPA, 2010)

Density

d184 0.87
0.863-0.866

Melting Point

-73.2 °C
Mp -73.2 °
-73.2°C

UNII

3Q2JP0VD8J

GHS Hazard Statements

Aggregated GHS information provided by 1281 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1281 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1280 of 1281 companies with hazard statement code(s):;
H226 (97.03%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

540-18-1

Wikipedia

Amyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Butanoic acid, pentyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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